molecular formula C20H14N4O2 B11602433 6-(3-Nitrophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline

6-(3-Nitrophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline

Cat. No.: B11602433
M. Wt: 342.3 g/mol
InChI Key: RCABTWOEVNTODW-UHFFFAOYSA-N
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Description

6-(3-Nitrophenyl)-5,6-dihydro[1,3]benzimidazo[1,2-c]quinazoline is a complex heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a nitrophenyl group attached to a dihydrobenzimidazoquinazoline core, which contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-nitrophenyl)-5,6-dihydro[1,3]benzimidazo[1,2-c]quinazoline typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone to form the benzimidazole core.

    Cyclization: The benzimidazole intermediate undergoes cyclization with an appropriate reagent, such as a halogenated quinazoline derivative, to form the dihydrobenzimidazoquinazoline core.

    Nitration: The final step involves the nitration of the phenyl ring using a nitrating agent like nitric acid or a nitrating mixture to introduce the nitro group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(3-Nitrophenyl)-5,6-dihydro[1,3]benzimidazo[1,2-c]quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as tin(II) chloride or catalytic hydrogenation.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the nitrophenyl ring, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation using palladium on carbon.

    Substitution: Halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitro-quinazoline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of amino-quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 6-(3-nitrophenyl)-5,6-dihydro[1,3]benzimidazo[1,2-c]quinazoline is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The nitrophenyl group and the quinazoline core may contribute to its binding affinity and specificity. Potential pathways involved include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: A simpler analog without the benzimidazole and nitrophenyl groups.

    Benzimidazoquinazoline: Lacks the nitrophenyl group but shares the core structure.

    Nitrophenylquinazoline: Contains the nitrophenyl group but lacks the benzimidazole moiety.

Uniqueness

6-(3-Nitrophenyl)-5,6-dihydro[1,3]benzimidazo[1,2-c]quinazoline is unique due to the combination of the nitrophenyl group, benzimidazole, and quinazoline cores. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H14N4O2

Molecular Weight

342.3 g/mol

IUPAC Name

6-(3-nitrophenyl)-5,6-dihydrobenzimidazolo[1,2-c]quinazoline

InChI

InChI=1S/C20H14N4O2/c25-24(26)14-7-5-6-13(12-14)19-21-16-9-2-1-8-15(16)20-22-17-10-3-4-11-18(17)23(19)20/h1-12,19,21H

InChI Key

RCABTWOEVNTODW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(N2)C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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